molecular formula C14H13NO4 B12067644 Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate

Cat. No.: B12067644
M. Wt: 259.26 g/mol
InChI Key: WIJOLDGFSKQNTO-UHFFFAOYSA-N
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Description

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate is an organic compound that features a benzoate ester linked to a pyridine ring with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-ol with methyl 4-hydroxybenzoate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Conversion to 4-((5-(carboxymethyl)pyridin-2-yl)oxy)benzoic acid.

    Reduction: Formation of 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming complexes that exhibit unique biochemical properties. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate is unique due to the presence of both a hydroxymethyl group and a benzoate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 4-[5-(hydroxymethyl)pyridin-2-yl]oxybenzoate

InChI

InChI=1S/C14H13NO4/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3

InChI Key

WIJOLDGFSKQNTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)CO

Origin of Product

United States

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